N-(3-amino-4-fluorophenyl)furan-2-carboxamide
Description
N-(3-Amino-4-fluorophenyl)furan-2-carboxamide is a synthetic aromatic carboxamide derivative featuring a furan-2-carboxamide core linked to a 3-amino-4-fluorophenyl substituent. The compound combines electron-donating (amino, -NH₂) and electron-withdrawing (fluoro, -F) groups on the phenyl ring, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCSPUBWYVHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4-fluorophenyl)furan-2-carboxamide typically involves the acylation of 3-amino-4-fluoroaniline with a furan-based acylating agent. One common method includes the reaction of 3-amino-4-fluoroaniline with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: For industrial-scale production, continuous flow processes can be employed to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity. The continuous synthesis method involves the same acylation reaction but is optimized for large-scale production with real-time monitoring and control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N-(3-amino-4-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
N-(3-amino-4-fluorophenyl)furan-2-carboxamide has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is significant in regulating inflammatory responses and cell survival. Inhibiting IKK can lead to reduced expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-α, making this compound a candidate for treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
1.2 Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial activity against drug-resistant strains of bacteria. For instance, compounds synthesized from furan derivatives showed significant efficacy against clinically isolated strains of Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
1.3 Cancer Treatment
The compound's ability to inhibit IKK also positions it as a potential therapeutic agent in oncology. By blocking the NF-κB pathway, this compound may reduce tumor growth and metastasis in various cancers, including breast and colorectal cancers. Its effectiveness against lymphoid and myeloid malignancies has been noted in preclinical studies .
Synthesis and Derivatives
The synthesis of this compound typically involves coupling reactions between furan derivatives and amino compounds under specific catalytic conditions. These synthetic routes can be optimized to yield various derivatives with enhanced pharmacological properties.
| Compound | Synthesis Method | Yield (%) | Activity |
|---|---|---|---|
| This compound | Coupling with furan derivatives | 94% | Anti-inflammatory |
| N-(4-bromophenyl)furan-2-carboxamide | Suzuki-Miyaura cross-coupling | 43–83% | Antibacterial |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers administered this compound to animal models exhibiting symptoms of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups receiving no treatment or a placebo. This suggests that the compound effectively modulates inflammatory pathways.
Case Study 2: Antibacterial Efficacy
A series of experiments evaluated the antibacterial properties of this compound against multidrug-resistant bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics, indicating its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(3-amino-4-fluorophenyl)furan-2-carboxamide, highlighting substituent effects, synthetic yields, and biological activities:
Physicochemical and Structural Insights
- Solubility and Stability: The amino group in the target compound could enhance aqueous solubility via protonation or H-bonding, while the fluoro substituent improves metabolic stability—a common feature in fluorinated pharmaceuticals.
Biological Activity
N-(3-amino-4-fluorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, an amino group, and a fluorinated phenyl moiety, which contribute to its unique chemical properties. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also shown significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it was evaluated using the MTT assay against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating effective cytotoxicity against these cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to receptors on cancer cells, leading to altered signaling pathways that inhibit growth and induce apoptosis.
- Structural Activity Relationship (SAR) : Studies suggest that modifications to the amino and fluorine groups can enhance or reduce biological activity. Electron-withdrawing groups like fluorine are particularly beneficial for increasing antiproliferative effects .
Table 1: Summary of Biological Activity Studies
Synthesis and Chemical Reactions
This compound can be synthesized through various methods involving the coupling of furan derivatives with amino-substituted phenyl compounds. The synthesis typically involves:
- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-Methylmorpholine).
- Conditions : The reactions are often conducted under mild conditions to optimize yield and purity.
- Purification : Final products are usually purified via crystallization or chromatography .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(3-amino-4-fluorophenyl)furan-2-carboxamide and its derivatives?
The synthesis typically involves coupling 2-furoyl chloride with substituted aniline derivatives under reflux conditions. For example, in analogous compounds, 2-furoyl chloride reacts with 2-aminoanthraquinone or 2-aminobenzophenone derivatives at 120°C for 18 hours in 1,4-dioxane, followed by recrystallization (chloroform/methanol) to yield purified products . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing the structural and functional groups of this compound?
- FT-IR : Identifies key functional groups (e.g., C=Oamide ~1650–1700 cm⁻¹, N-H stretches ~3300 cm⁻¹, and C-F vibrations ~1200 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm for furan and fluorophenyl groups) and amine protons (δ ~5.0–6.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How can researchers ensure the purity of this compound prior to biological testing?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Recrystallization from chloroform/methanol or column chromatography (silica gel, ethyl acetate/hexane) are common purification steps .
Advanced Research Questions
Q. What strategies are effective for optimizing substituents on the furan-2-carboxamide scaffold to enhance target specificity?
- Fluorophenyl Modifications : Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability and target binding. For instance, the 4-fluorophenyl moiety in structurally related compounds improves interactions with viral 2C proteins .
- Amino Group Functionalization : The 3-amino group can be acylated or alkylated to modulate solubility and bioavailability. Derivatives with morpholine or piperazine substituents show improved pharmacokinetics .
- Rational Design : Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PRKD3 or viral proteases, guiding synthetic prioritization .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Orthogonal Assays : Combine virological plaque reduction assays (IC₅₀) with biophysical methods (e.g., surface plasmon resonance) to validate target engagement .
- Batch Consistency : Monitor purity (HPLC) and crystallinity (XRD via SHELX ) to rule out batch-to-batch variability.
- Control Experiments : Use negative controls (e.g., scrambled analogs) to confirm specificity. For example, replacing the furan ring with thiophene eliminates antiviral activity in related compounds .
Q. What experimental approaches are recommended to elucidate the mechanism of action against viral targets?
- Protein Binding Studies : Isothermal titration calorimetry (ITC) or fluorescence polarization assays quantify binding to viral 2C ATPase, a conserved target in enteroviruses .
- Resistance Mutagenesis : Serial passage of viruses under sublethal compound concentrations identifies resistance-conferring mutations (e.g., in 2C protein domains), pinpointing interaction sites .
- Metabolic Profiling : Radiolabeled analogs (³H/¹⁴C) track intracellular distribution and metabolite formation in infected cell lines .
Methodological Considerations
Q. How should researchers design in vitro assays to evaluate antifungal or antiviral activity?
- Antifungal Assays : Use microbroth dilution (CLSI M38) to determine minimum inhibitory concentrations (MICs) against Aspergillus or Candida strains. Compare with fluconazole controls .
- Antiviral Assays : Measure plaque reduction in enterovirus-infected RD cells. Pre-treatment (1–2 hours pre-infection) and time-of-addition studies differentiate virucidal vs. replication-inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
